molecular formula C11H16N2O3 B1470316 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid CAS No. 1783648-71-4

3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1470316
CAS No.: 1783648-71-4
M. Wt: 224.26 g/mol
InChI Key: GQWNTNISUAMMBT-UHFFFAOYSA-N
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Description

3-(5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are not available in the public domain, its core structure—featuring a pyrazole ring linked to a tetrahydro-2H-pyran (oxane) ring system—is a recognized pharmacophore in the development of biologically active molecules. Scientific literature indicates that closely related 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivatives have been identified as potent inhibitors of the transforming growth factor-beta type I receptor (TGF-β R1, also known as ALK5) . The ALK5 receptor is a significant therapeutic target implicated in the pathogenesis of malignant tumors and tissue fibrosis . The incorporation of the tetrahydro-2H-pyran moiety is a common strategy in drug design, often employed to fine-tune the physicochemical properties of a compound, such as its lipophilicity, which can influence solubility and metabolic stability . This compound is provided for research purposes to support investigations into novel therapeutic agents, particularly in the fields of oncology and fibrotic diseases. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[5-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-10(15)2-1-9-7-12-13-11(9)8-3-5-16-6-4-8/h7-8H,1-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWNTNISUAMMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=NN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid can be broken down as follows:

  • Molecular Formula : C13H17N3O3
  • Molecular Weight : 251.29 g/mol
  • IUPAC Name : 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid have shown significant inhibitory effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231), suggesting their potential as anticancer agents when used alone or in combination with established chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. The mechanism often involves the suppression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing new treatments for chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds structurally related to 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid have shown activity against various bacterial strains and fungi. Studies employing minimum inhibitory concentration (MIC) assays have confirmed their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Research Findings

Activity Effect Mechanism
AntitumorInhibits growth of cancer cellsTargets specific kinases and pathways
Anti-inflammatoryReduces inflammationInhibits COX and LOX enzymes
AntimicrobialEffective against bacteria and fungiDisrupts microbial cell wall synthesis

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited a higher cytotoxic effect when combined with doxorubicin, enhancing the overall therapeutic efficacy .
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of pyrazole compounds, demonstrating significant reductions in cytokine levels in animal models of inflammation. The study suggested that these compounds could serve as a basis for new anti-inflammatory drugs .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrazole Tetrahydro-2H-pyran-4-yl, propanoic acid Carboxylic acid, oxadiazole
(S)-3-(1H-Indol-3-yl)-...propanoic acid (13d) Pyrazole-thioxothiazolidinone hybrid 4-Methoxyphenyl, indole Carboxylic acid, thioxothiazolidinone
(S)-2-(5-((3-(4-Nitrophenyl)...propanoic acid (13f) Pyrazole-thioxothiazolidinone hybrid 4-Nitrophenyl, propanoic acid Carboxylic acid, nitro group
3-{2-[1-tert-butyl-5-(4-methoxyphenyl)...propanamide Pyrazole-thiazole hybrid tert-Butyl, thiazole, tetrahydro-2H-pyran Amide, methoxyphenyl

Key Observations :

  • Propanoic acid side chains are common in many analogs, suggesting shared applications in medicinal chemistry (e.g., enzyme inhibition via carboxylate interactions) .

Key Observations :

  • Phenyl-substituted pyrazoles (e.g., 13d, 13f) exhibit higher melting points (>160°C) compared to fluorinated analogs (13j: 110–112°C), likely due to stronger π-π stacking interactions .
  • Yields for the target compound are unspecified, but phenyl-substituted derivatives generally show moderate-to-high yields (57–85%), suggesting robust synthetic protocols for such scaffolds .

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • 13j (C13H11F2N3O3S) : 1H NMR (DMSO-d6): δ 12.1 (s, 1H, COOH), 8.2 (s, 1H, pyrazole-H), 7.6–7.8 (m, 3H, Ar-H) .

Mass Spectrometry (MS) :

  • 13d : ESI-MS m/z 509.2 [M+H]+ (calc. 508.1) .
  • 13l : ESI-MS m/z 486.1 [M+H]+ (calc. 485.1) .

Infrared (IR) Spectroscopy :

  • Carboxylic acid O-H stretch: ~2500–3300 cm⁻¹ (broad) .
  • Thioxothiazolidinone C=S stretch: ~1200 cm⁻¹ .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid typically involves:

  • Construction of the pyrazole ring system.
  • Introduction of the tetrahydro-2H-pyran-4-yl substituent at the 5-position of the pyrazole.
  • Attachment of the propanoic acid moiety at the 4-position of the pyrazole ring.

Key Synthetic Steps and Reaction Conditions

Formation of the Pyrazole Core

The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The 1H-pyrazole nucleus is often formed under acidic or neutral conditions, depending on the precursors.

Introduction of the Tetrahydro-2H-pyran-4-yl Group

The tetrahydro-2H-pyran-4-yl substituent is introduced typically through nucleophilic substitution or reductive amination reactions involving tetrahydro-2H-pyran-4-amine derivatives.

  • One reported method involves reductive amination using sodium tris(acetoxy)borohydride in dichloromethane at room temperature. In this process, tetrahydro-2H-pyran-4-ylamine reacts with an aldehyde or ketone precursor to form the corresponding amine-substituted intermediate with good yields (~59%) after purification by column chromatography.

  • Alternative amination reactions use N-ethyl-N,N-diisopropylamine as a base in ethanol, sometimes under sealed tube conditions at elevated temperatures (e.g., 90°C for 18 hours), to facilitate the substitution of nitro or halogenated aromatic intermediates with tetrahydro-2H-pyran-4-amine, achieving yields around 30%.

Attachment of the Propanoic Acid Side Chain

The propanoic acid moiety is generally introduced via alkylation or acylation reactions on the pyrazole ring or its precursors. This can involve:

  • Using haloalkanoic acid derivatives or their activated forms (e.g., acid chlorides) to acylate the pyrazole nitrogen or carbon atoms.

  • Subsequent hydrolysis or deprotection steps to yield the free propanoic acid.

Purification and Characterization

Purification is commonly achieved by column chromatography using solvent systems such as dichloromethane/methanol (4:1) or ethyl acetate/methanol mixtures. Preparative thin-layer chromatography (TLC) is also employed for final purification steps.

Characterization includes:

  • Mass spectrometry (MS) confirming molecular ion peaks (e.g., m/e 235 for intermediates, m/e 321 for amine derivatives).
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
  • Melting point determination and solubility tests to assess purity and physical properties.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds Variable Acidic or neutral conditions
2 Reductive amination Sodium tris(acetoxy)borohydride, CH2Cl2, RT ~59 Purification by column chromatography
3 Amination substitution Tetrahydro-2H-pyran-4-amine, N-ethyl-N,N-diisopropylamine, EtOH, 90°C, sealed tube ~30 Reaction time 18 h
4 Acylation / Alkylation Acid chlorides or haloalkanoic acids, base Variable Followed by hydrolysis if needed
5 Purification Column chromatography, preparative TLC - Solvent systems: CH2Cl2/MeOH, EtOAc/MeOH

Detailed Research Findings

  • The reductive amination approach using sodium tris(acetoxy)borohydride is effective for introducing the tetrahydro-2H-pyran-4-yl substituent, producing intermediates that can be further functionalized to the target compound.

  • Amination reactions conducted under sealed tube conditions at elevated temperatures improve substitution efficiency on aromatic nitro or halogenated precursors, though yields may be moderate (~30%).

  • The propanoic acid side chain can be introduced via acylation with acid chlorides derived from propanoic acid or its analogs, followed by deprotection or hydrolysis to yield the free acid.

  • Purification techniques are critical to isolate the target compound in high purity, with column chromatography being the method of choice.

  • Mass spectrometry and NMR data confirm the successful synthesis and structural integrity of intermediates and final products.

The preparation of 3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid involves multi-step synthetic procedures focusing on pyrazole ring formation, selective introduction of the tetrahydro-2H-pyran-4-yl group via reductive amination or nucleophilic substitution, and functionalization with a propanoic acid moiety. Reaction conditions such as solvent choice, temperature, and base selection significantly influence yields and purity. Purification by chromatographic methods and characterization by MS and NMR are essential to confirm successful synthesis.

This synthesis strategy is supported by diverse research findings and represents a robust approach to accessing this biologically relevant compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid

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